N-(4-chloro-2-nitrophenyl)propanamide
Description
N-(4-Chloro-2-nitrophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a phenyl ring bearing a chloro group at the 4-position and a nitro group at the 2-position. Its molecular formula is C₉H₈ClN₂O₃ (exact mass: 228.03 g/mol), and its structure is defined by the electron-withdrawing nitro and chloro groups, which influence its physicochemical properties and reactivity .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
QBZIBYDDYQPNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)propanamide typically involves the reaction of 4-chloro-2-nitroaniline with propanoyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(4-chloro-2-aminophenyl)propanamide.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Variations in the Phenyl Ring and Propanamide Chain
The following table summarizes key structural analogs, highlighting substituent positions and molecular properties:
Physicochemical Properties
- Lipophilicity: The presence of chloro and nitro groups in this compound increases its logP (estimated ~3.5–4.0), making it more hydrophobic than analogs like N-(4-aminophenyl)propanamide (logP ~1.5) .
- Melting Points : While direct data for this compound is unavailable, analogs like N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide show melting points >150°C due to strong intermolecular hydrogen bonding .
- Synthesis Yield : Schotten-Baumann reactions for related compounds achieve yields >80% under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
